molecular formula C16H15NOS B15397442 N-(4-(methylthio)phenyl)cinnamamide

N-(4-(methylthio)phenyl)cinnamamide

Cat. No.: B15397442
M. Wt: 269.4 g/mol
InChI Key: RMEXHRHHMLRUTF-KPKJPENVSA-N
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Description

N-(4-(Methylthio)phenyl)cinnamamide is a cinnamamide derivative characterized by a cinnamic acid backbone linked via an amide bond to a 4-(methylthio)phenyl group. The compound’s synthesis typically involves coupling cinnamic acid derivatives with substituted anilines, a method consistent with other cinnamamide analogs .

Properties

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

(E)-N-(4-methylsulfanylphenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C16H15NOS/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,17,18)/b12-7+

InChI Key

RMEXHRHHMLRUTF-KPKJPENVSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cinnamamide derivatives vary primarily in the substituents on the phenyl ring, which dictate their physicochemical and biological properties. Below is a comparative analysis of N-(4-(methylthio)phenyl)cinnamamide and key analogs:

Table 1: Structural and Functional Comparison of Cinnamamide Derivatives

Compound Name Substituent Yield (%) Melting Point (°C) Purity (%) Key Bioactivity Synthesis Method
This compound 4-(methylthio)phenyl NR NR NR Inferred antimicrobial Amide coupling
N-(4-(2-(Diethylamino)ethoxy)phenyl)cinnamamide (6e) 4-(2-diethylaminoethoxy)phenyl 63.1 105.0–106.2 98.4 Not reported Amide bond formation
N-[4-(Piperazin-1-yl)phenyl]cinnamamide 4-(piperazin-1-yl)phenyl NR NR NR Antitubercular (MIC: 1.56 µg/mL) Molecular hybridization
Sulfonamide chalcone derivatives 4-(sulfonamido)phenyl NR NR NR Antimicrobial, antifungal Claisen-Schmidt condensation
N-(3-Methoxyphenyl)-4-trifluoromethylcinnamide 3-methoxyphenyl, 4-CF₃ NR NR NR Radiolabeled for biodistribution studies Peptide bond formation

Key Observations:

Substituent Effects on Bioactivity: The piperazinyl group in N-[4-(piperazin-1-yl)phenyl]cinnamamide confers potent antitubercular activity (MIC: 1.56 µg/mL), attributed to improved solubility and target binding . Sulfonamide chalcones exhibit broad-spectrum antimicrobial activity, likely due to the sulfonamide moiety’s ability to disrupt folate synthesis in pathogens .

Synthetic Efficiency :

  • Compounds like 6e achieve high purity (>98%) via HPLC, with moderate yields (63.1%) .
  • Microwave-assisted synthesis of benzothiazepines from cinnamamide precursors demonstrates accelerated reaction rates and improved yields compared to conventional methods .

Physical Properties :

  • Melting points vary significantly: 6e (105–106°C) vs. 6f (145–147°C), reflecting differences in substituent polarity and crystallinity .
  • The methylthio group’s electron-donating nature may lower melting points relative to electron-withdrawing groups (e.g., trifluoromethyl in ), though direct data are lacking.

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